molecular formula C9H11ClO2 B1598700 1-(2-Chloroethoxy)-2-methoxybenzene CAS No. 53815-60-4

1-(2-Chloroethoxy)-2-methoxybenzene

Cat. No. B1598700
CAS RN: 53815-60-4
M. Wt: 186.63 g/mol
InChI Key: CJHKWIFDLHQWCU-UHFFFAOYSA-N
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Patent
US06638929B2

Procedure details

A mixture of 52.88 g (0.426 mole) of guaiacol, 100 g (0.426 mole) of chloroethyl tosylate, 88.3 g (0.639 mole) of powdered potassium carbonate and 600 mL of 2-butanone is stirred mechanically and refluxed for 2 days. The reaction is filtered and the solid is rinsed with 2-butanone. The filtrate is evaporated and the residue taken up in ether and washed with 1N NaOH to remove unreacted guaiacol. The ether layer is dried over sodium sulfate, filtered and evaporated to give an oil which slowly crystallized. The solid is isolated with cold cyclohexane to give 41.47 g (52%) of 1-(2-Chloroethoxy)-2-methoxybenzene as a white solid, m.p. 42-3° C.
Quantity
52.88 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
88.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)[OH:3].S(C1C=CC(C)=CC=1)(OC[CH2:15][Cl:16])(=O)=O.[C:24](=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[Cl:16][CH2:15][CH2:9][O:8][C:1]1[CH:7]=[CH:6][CH:5]=[CH:4][C:2]=1[O:3][CH3:24] |f:2.3.4|

Inputs

Step One
Name
Quantity
52.88 g
Type
reactant
Smiles
C=1(C(O)=CC=CC1)OC
Name
Quantity
100 g
Type
reactant
Smiles
S(=O)(=O)(OCCCl)C1=CC=C(C)C=C1
Name
Quantity
88.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
is stirred mechanically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The reaction is filtered
WASH
Type
WASH
Details
the solid is rinsed with 2-butanone
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
WASH
Type
WASH
Details
washed with 1N NaOH
CUSTOM
Type
CUSTOM
Details
to remove unreacted guaiacol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
slowly crystallized
CUSTOM
Type
CUSTOM
Details
The solid is isolated with cold cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 41.47 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.